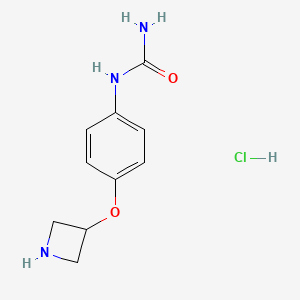

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride

Description

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a small-molecule compound featuring a urea backbone linked to a phenyl group substituted with an azetidin-3-yloxy moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. Structural analysis via crystallographic tools like SHELXL and ORTEP-3 confirms typical bond lengths and angles consistent with analogous urea derivatives .

The compound is structurally related to melanin-concentrating hormone (MCH) receptor antagonists, as evidenced by a patent from Eli Lilly & Company (US 7,084,812), which highlights the importance of the 4-(azetidin-3-yloxy)phenyl group in modulating receptor binding .

Properties

IUPAC Name |

[4-(azetidin-3-yloxy)phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-10(14)13-7-1-3-8(4-2-7)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H3,11,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMBPDNJSJKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 250.71 g/mol |

| CAS Number | 2098093-03-7 |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride exhibits several biological activities, which may be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.

- Antiproliferative Effects : In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that derivatives of 1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established anticancer drugs like sorafenib .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including 1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride. The results indicated that these compounds could serve as potential BRAF inhibitors, a target in various cancers .

- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition profile of this compound, highlighting its role in modulating acetylcholine levels in neurodegenerative conditions. This could have implications for diseases such as Alzheimer's.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural and functional differences between 1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride and related compounds:

Key Observations:

- Core Structure: The target compound’s urea backbone contrasts with the thiazolo-pyridinone core in the Eli Lilly derivative . Urea derivatives often exhibit hydrogen-bonding capabilities, which may enhance target engagement compared to heterocyclic systems.

- Substituent Effects : The absence of the phenyl group in 1-(azetidin-3-yl)urea hydrochloride likely reduces steric bulk and receptor affinity, underscoring the importance of the 4-aryl substitution in MCH antagonism.

- Solubility : The hydrochloride salt in the target compound improves solubility relative to neutral analogs, a critical factor for in vivo efficacy.

Therapeutic Potential

The Eli Lilly patent emphasizes the azetidinyloxy-phenyl motif as a key pharmacophore in MCH receptor antagonists . Compared to the thiazolo-pyridinone derivative, the urea-based target compound may offer a different pharmacokinetic profile due to its hydrogen-bonding capacity and reduced lipophilicity. However, the absence of explicit activity data necessitates further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.